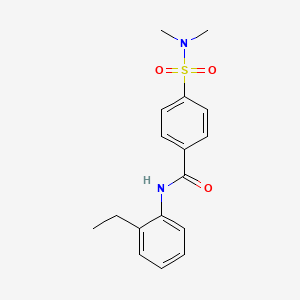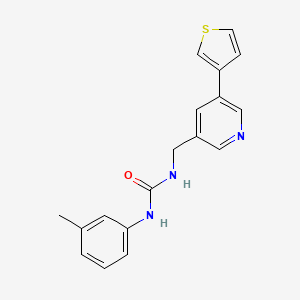
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Plant Biology and Morphogenesis
Urea derivatives exhibit cytokinin-like activity, significantly influencing cell division and differentiation. For instance, certain urea derivatives outperform adenine compounds in cytokinin activity, promoting in vitro plant morphogenesis. Structural variations among urea derivatives can either enhance or diminish their activity, underscoring the importance of chemical structure in their biological functions (Ricci & Bertoletti, 2009).
Antimicrobial Activity
Urea derivatives have been evaluated for their antimicrobial properties, with some showing promising activity against various bacteria. The structural features of these derivatives, including hydrophobic, electronic, and topological descriptors, significantly influence their biological activity. This highlights the potential of urea derivatives as antimicrobial agents, with specific compounds exhibiting broad-spectrum activity (Buha et al., 2012).
Synthesis Methods
Efficient synthesis methods for urea derivatives under microwave irradiation offer advantages in terms of reaction time and yield. These methods facilitate the creation of novel urea derivatives, expanding the repertoire of compounds available for further biological and chemical studies (Li & Chen, 2008).
Metallo-Supramolecular Macrocycles
Urea derivatives can form metallo-supramolecular macrocycles, showcasing the ability to control the assembly through methyl substitution on pyridine rings. These macrocycles, featuring urea carbonyl groups, provide hydrogen bonding sites, illustrating the utility of urea derivatives in designing complex molecular assemblies (Troff et al., 2012).
Ion-Pair Binding
The synthesis of ambidentate ligands from urea derivatives demonstrates their capacity to bind metal ions through distinct donor atoms, facilitating ion-pair binding. This unique binding mode underscores the potential of urea derivatives in creating ligands for complexation and hydrogen bonding interactions, contributing to the development of new materials for various applications (Qureshi et al., 2009).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-3-2-4-17(7-13)21-18(22)20-10-14-8-16(11-19-9-14)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLILGWFESALBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)
![2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol](/img/structure/B2842293.png)
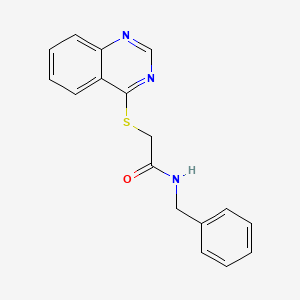
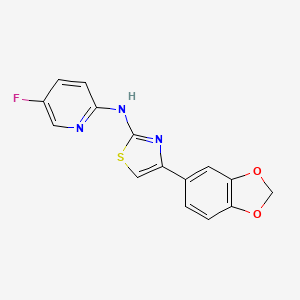
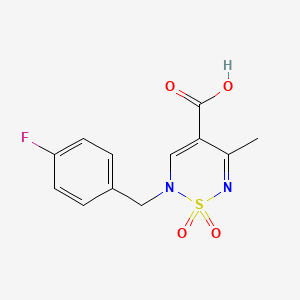
![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)
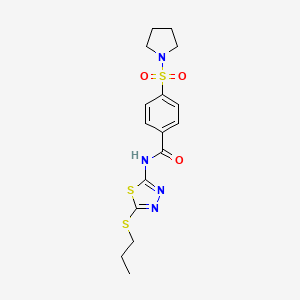
![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)
![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)


